
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine is an organic compound characterized by the presence of a bromine atom and a 2-methylpropyl group attached to a benzene ring, which also contains two amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine typically involves the following steps:
-
Bromination of Benzene: : The initial step involves the bromination of benzene to form bromobenzene. This reaction is usually carried out using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr₃).
-
Nitration and Reduction: : Bromobenzene is then subjected to nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to form 4-bromo-1-nitrobenzene. The nitro group is subsequently reduced to an amine group using reducing agents such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
-
Alkylation: : The final step involves the alkylation of the amine group with 2-methylpropyl bromide in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality compounds.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amines, or thiols under appropriate conditions.
Oxidation and Reduction: The amine groups can be oxidized to nitroso or nitro groups, or reduced to form corresponding alkylamines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or amines in polar solvents like ethanol or water.
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic media.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products
Substitution: Formation of 4-hydroxy-1-N-(2-methylpropyl)benzene-1,2-diamine.
Oxidation: Formation of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-dinitroso or dinitro compounds.
Reduction: Formation of this compound derivatives with modified amine groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine serves as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of pharmaceuticals. Its structure allows for modifications that can lead to the development of drugs with specific biological activities, such as enzyme inhibitors or receptor antagonists.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its ability to undergo various chemical transformations makes it a versatile intermediate in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and amine groups allows for interactions through hydrogen bonding, van der Waals forces, and covalent bonding with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-N-methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of a 2-methylpropyl group.
4-chloro-1-N-(2-methylpropyl)benzene-1,2-diamine: Similar structure but with a chlorine atom instead of a bromine atom.
4-bromo-1-N-(2-ethylpropyl)benzene-1,2-diamine: Similar structure but with a 2-ethylpropyl group instead of a 2-methylpropyl group.
Uniqueness
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine is unique due to the specific combination of the bromine atom and the 2-methylpropyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interactions with other molecules, making it suitable for specific applications that similar compounds may not fulfill.
Eigenschaften
Molekularformel |
C10H15BrN2 |
|---|---|
Molekulargewicht |
243.14 g/mol |
IUPAC-Name |
4-bromo-1-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H15BrN2/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7,13H,6,12H2,1-2H3 |
InChI-Schlüssel |
SKTFOWFLTHUGHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CNC1=C(C=C(C=C1)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


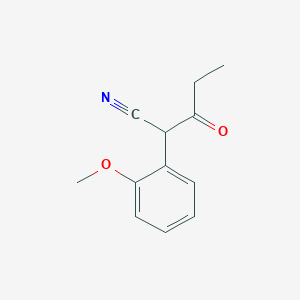
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
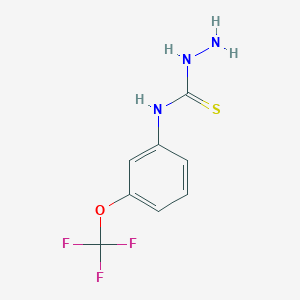


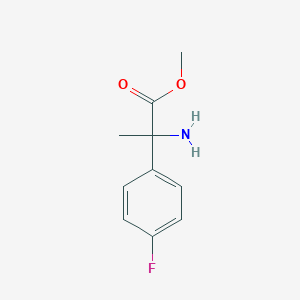
![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
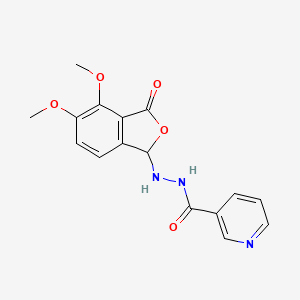
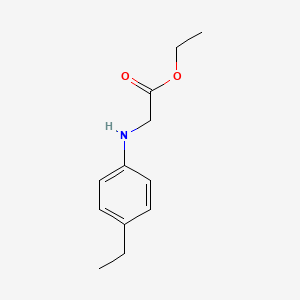

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)

![3-[(4-Bromophenyl)sulfanyl]-6-(3-methyl-1,2,4-thiadiazol-5-yl)pyridazine](/img/structure/B12122200.png)
